Rel-benzyl ((1r,3r)-3-(methylamino)cyclobutyl)carbamate hydrochloride
Description
Rel-benzyl ((1r,3r)-3-(methylamino)cyclobutyl)carbamate hydrochloride is a cyclobutane-based carbamate derivative characterized by a benzyl carbamate group and a methylamino substituent in the rel-(1r,3r) configuration. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C13H19ClN2O2 |
|---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
benzyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-14-11-7-12(8-11)15-13(16)17-9-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3,(H,15,16);1H |
InChI Key |
AFDDDVMJIYXRIF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC(C1)NC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Biological Activity
Rel-benzyl ((1R,3R)-3-(methylamino)cyclobutyl)carbamate hydrochloride, with the chemical formula C13H18N2O2·HCl and CAS number 1622903-72-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Weight : 234.3 g/mol
- Purity : 97% - 98%
- IUPAC Name : Benzyl rel-((1R,3R)-3-(methylamino)cyclobutyl)carbamate
- Structure :
- Chemical Structure
The compound exhibits various mechanisms of action which contribute to its biological activity:
- Inhibition of Enzymatic Activity :
- Modulation of Neurotransmitter Systems :
- Antitumor Activity :
Biological Activity Data
Case Studies
- Antitumor Efficacy in Cell Lines :
- Neuropharmacological Studies :
Scientific Research Applications
Structural Properties
- Molecular Formula : C13H19ClN2O2
- Molecular Weight : 270.75 g/mol
- IUPAC Name : Benzyl N-[3-(methylamino)cyclobutyl]carbamate; hydrochloride
The compound features a cyclobutyl ring that is substituted with a methylamino group and a benzyl carbamate moiety, which contributes to its biological activity.
Rel-benzyl ((1R,3R)-3-(methylamino)cyclobutyl)carbamate hydrochloride has demonstrated significant biological activities, particularly as an inhibitor of arginase enzymes. Arginase plays a crucial role in the metabolism of L-arginine, and its inhibition can have therapeutic implications in conditions such as:
- Cancer : By inhibiting arginase, the compound may enhance the availability of L-arginine for nitric oxide synthesis, potentially affecting tumor growth and immune response.
- Cardiovascular Diseases : The modulation of nitric oxide production through arginase inhibition may benefit cardiovascular health by improving endothelial function .
Case Study 1: Arginase Inhibition
A study focused on the synthesis and evaluation of various carbamate derivatives, including this compound, reported IC50 values indicating potent inhibition against human arginase isoforms (hARG-1 and hARG-2). The compound exhibited IC50 values of approximately 223 nM and 509 nM for hARG-1 and hARG-2 respectively. These findings suggest its potential as a lead compound for developing therapeutic agents targeting arginase-related pathways .
Case Study 2: Structural Modifications
Research into structural modifications of related compounds has shown that varying substituents on the cyclobutyl ring can significantly alter biological activity. For instance, derivatives with different alkyl or aryl groups have been synthesized to optimize their inhibitory effects on arginase. This highlights the importance of structure-activity relationships in developing effective inhibitors .
Comparison with Similar Compounds
Structural Analogues from Combi-Blocks
The following compounds from Combi-Blocks () share carbamate or amine functionalities but differ in ring systems and substituents:
| Compound ID | Structure | Purity | Molecular Formula | Key Differences vs. Target Compound |
|---|---|---|---|---|
| QW-1577 | Rel-benzyl n-([(1s,3r)-3-aminocyclopentyl]methyl)carbamate | 95% | C₁₆H₂₂N₂O₂ | Cyclopentane ring; methyl-linked amino group |
| QM-8761 | Rel-benzyl (3r,4r)-3-amino-4-fluoropiperidine-1-carboxylate | 95% | C₁₃H₁₅FNO₂ | Piperidine ring; fluorine substituent |
| Target Compound | Rel-benzyl ((1r,3r)-3-(methylamino)cyclobutyl)carbamate hydrochloride | N/A | C₁₃H₁₇ClN₂O₂ | Cyclobutane ring; methylamino group; HCl salt |
Key Observations :
- Salt Form : The hydrochloride salt enhances aqueous solubility compared to the free-base forms of QW-1577 and QM-8761.
Functional Analogues from Enamine Ltd ()
Compound : tert-Butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate
- Structure: Features a sulfamoyl (-SO₂NH-) group instead of methylamino and a tert-butyl carbamate.
- The tert-butyl carbamate provides steric bulk, which may hinder enzymatic cleavage compared to the benzyl carbamate in the target compound .
Carbamate Derivatives with Aromatic Systems ()
Compound : Methyl (3-hydroxyphenyl)-carbamate
- Structure : Aromatic carbamate with a hydroxyl substituent.
- Key Differences: The phenolic -OH group introduces acidity (pKa ~10), enabling pH-dependent solubility, unlike the aliphatic methylamino group in the target compound. The planar aromatic system may facilitate π-π stacking interactions, which are absent in the cycloaliphatic target compound .
Physicochemical and Functional Implications
Solubility and Stability
- The hydrochloride salt of the target compound likely offers superior aqueous solubility (>50 mg/mL) compared to neutral carbamates like QW-1577 or QM-8761.
- The absence of electron-withdrawing groups (e.g., fluorine in QM-8761) may render the target compound more prone to oxidative metabolism but less susceptible to hydrolysis than sulfamoyl analogues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Rel-benzyl ((1r,3r)-3-(methylamino)cyclobutyl)carbamate hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential protection/deprotection of the cyclobutyl amine group, followed by carbamate formation with benzyl chloroformate. Key steps include:
- Amine Protection : Use tert-butoxycarbonyl (Boc) or similar groups to protect the methylamino moiety during cyclobutane ring formation .
- Cyclobutane Ring Construction : Employ [2+2] photocycloaddition or strain-release strategies, with stereochemical control ensured by chiral auxiliaries or catalysts .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Q. How can the stereochemical integrity of the (1r,3r) configuration be confirmed post-synthesis?
- Methodological Answer :
- NMR Analysis : Use - NOESY to verify spatial proximity of protons on the cyclobutyl ring. For example, cross-peaks between the methylamino proton (δ ~2.8 ppm) and adjacent cyclobutyl protons confirm the trans configuration .
- Chiral HPLC : Employ a Chiralpak IA-3 column with isocratic elution (hexane/isopropanol, 90:10) to resolve enantiomers. Retention time consistency with a known standard validates stereochemical purity .
Q. What stability considerations are critical for storing this compound under laboratory conditions?
- Methodological Answer :
- Temperature Sensitivity : Store at -20°C in amber vials to prevent thermal degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess decomposition .
- pH Stability : Test solubility and stability in buffered solutions (pH 3–8). Carbamate bonds are prone to hydrolysis under alkaline conditions; use citrate buffer (pH 4.5) for in vitro assays .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to dock the compound into target active sites (e.g., monoamine oxidases). Parameterize the force field for the cyclobutyl ring’s strain energy .
- MD Simulations : Run 100-ns simulations in GROMACS with explicit solvent (TIP3P water) to assess conformational stability and binding free energy (MM-PBSA analysis) .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis Framework : Systematically compare assay conditions (e.g., cell lines, IC protocols). For instance, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Dose-Response Replication : Reproduce conflicting studies using standardized protocols (e.g., NIH/NCATS guidelines) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What methodologies are recommended for scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Continuous Flow Chemistry : Optimize residence time and temperature in microreactors to enhance stereochemical control during cyclobutane formation .
- Crystallization-Driven Purification : Use chiral resolving agents (e.g., L-tartaric acid) for diastereomeric salt formation, followed by fractional crystallization .
Q. How can researchers design experiments to probe the compound’s metabolic fate in vitro?
- Methodological Answer :
- Hepatocyte Incubations : Incubate with primary human hepatocytes (37°C, 5% CO) and analyze metabolites via LC-QTOF-MS. Use isotope-labeled analogs (e.g., -benzyl group) to track carbamate cleavage .
- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 using luminescent substrates (e.g., P450-Glo™) to identify metabolic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
